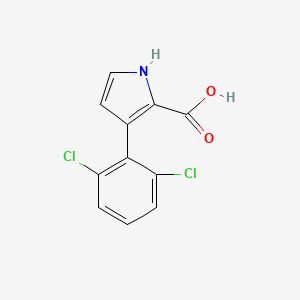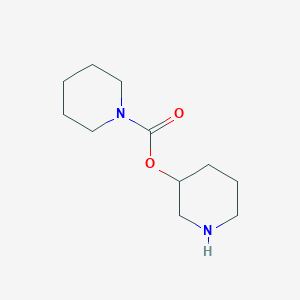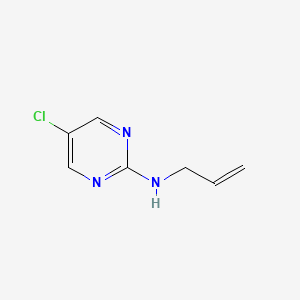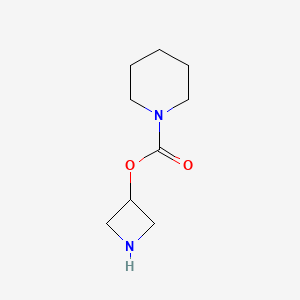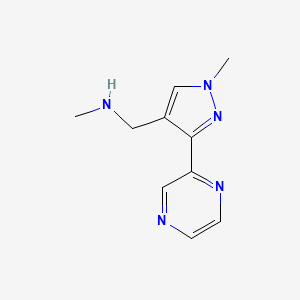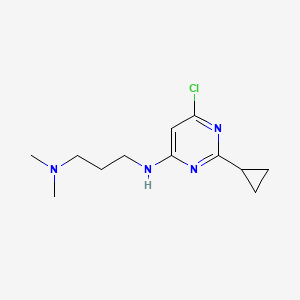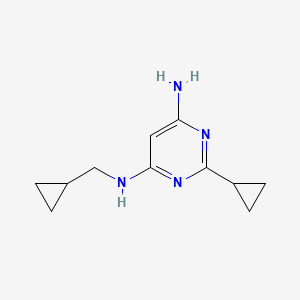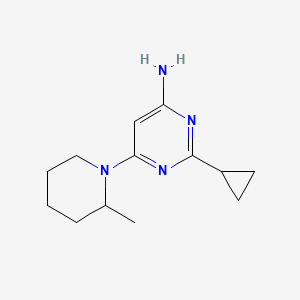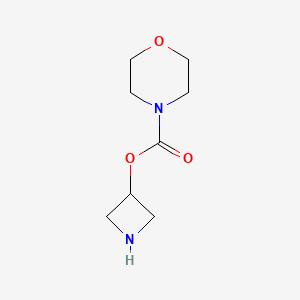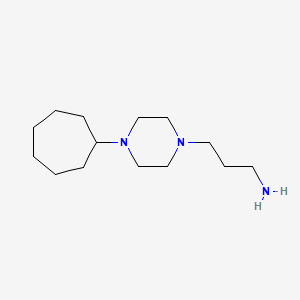
3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine
Descripción general
Descripción
3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine, also known as CPP-1A, is an organic compound belonging to the piperazine class of compounds. It is a cyclic amine, consisting of a seven-membered ring with an amine group attached to the nitrogen atom. CPP-1A has a wide range of applications in scientific research due to its ability to interact with a variety of biological molecules, including proteins, enzymes, and receptors. It has been used in a number of studies to investigate the structure and function of proteins, enzymes, and receptors, as well as to study various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthetic Methods and Medicinal Chemistry
Synthesis of Beta-Amino Amides
A study on the synthesis of beta-amino amides incorporating fused heterocycles, such as triazolopiperazines, was conducted, which aimed at inhibiting dipeptidyl peptidase IV (DPP-IV) for treating type 2 diabetes. This research illustrates the application of related compounds in the development of therapeutic agents (Dooseop Kim et al., 2005).
Anticancer Activity
Novel series of compounds, including arylazothiazoles and thiadiazoles, were synthesized using a basic catalyst under microwave irradiation. These compounds were evaluated for their anticancer activity against colon and liver carcinoma cell lines, demonstrating the potential of similar compounds in anticancer research (S. M. Gomha et al., 2015).
Material Science and Chemistry
- Polymer Modification: Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including aromatic and aliphatic amines, to form amine-treated polymers. These modifications aimed to enhance the polymers' thermal stability and antibacterial/antifungal activities, showcasing the versatility of such compounds in material science applications (H. M. Aly et al., 2015).
Catalysis and Chemical Reactions
- Catalytic Properties: Amine-templated vanadium(III) phosphites were synthesized and characterized for their use as heterogeneous catalysts in the selective oxidation of alkyl aryl sulfides. This study highlights the role of similar compounds in catalysis and their potential for industrial applications (J. Orive et al., 2013).
Biochemical Research
- Antiprotozoal Activity: Research on the antiprotozoal activity of derivatives of bicyclic diamines against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense demonstrated significant potential. Such studies suggest the application of related compounds in developing treatments for protozoal infections (J. Faist et al., 2013).
Propiedades
IUPAC Name |
3-(4-cycloheptylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3/c15-8-5-9-16-10-12-17(13-11-16)14-6-3-1-2-4-7-14/h14H,1-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWDDVHSBVNHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)
